![molecular formula C19H18N2O2 B250816 4-ethoxy-N-(2-methylquinolin-5-yl)benzamide](/img/structure/B250816.png)
4-ethoxy-N-(2-methylquinolin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(2-methylquinolin-5-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that is produced using a specific synthesis method, which involves the reaction of various chemical reagents.
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-(2-methylquinolin-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. The compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. Additionally, the compound has been shown to inhibit the activity of specific proteins involved in cell signaling pathways, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. Additionally, the compound has been shown to have anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-ethoxy-N-(2-methylquinolin-5-yl)benzamide is its potent anticancer activity. This makes it a valuable tool for studying cancer biology and developing new cancer treatments. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to its use in lab experiments. The compound is highly toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, which may limit its application in certain areas of research.
Zukünftige Richtungen
There are several future directions for research on 4-ethoxy-N-(2-methylquinolin-5-yl)benzamide. One area of interest is the development of new cancer therapies based on the compound. Researchers are investigating the use of the compound in combination with other anticancer drugs to enhance its efficacy. Additionally, there is interest in studying the compound's potential as an anti-inflammatory agent and its application in the development of new antibiotics. Finally, there is a need for further research to fully understand the mechanism of action of the compound and its potential applications in other areas of research.
In conclusion, this compound is a synthetic compound with significant potential applications in scientific research. Its potent anticancer activity, ease of synthesis, and potential as an anti-inflammatory agent and antibiotic make it a valuable tool for studying cancer biology and developing new therapies. However, its toxicity and limited understanding of its mechanism of action may limit its application in certain areas of research. Nonetheless, there are several future directions for research on the compound, including the development of new cancer therapies, the study of its anti-inflammatory and antibiotic properties, and further investigation into its mechanism of action.
Synthesemethoden
The synthesis of 4-ethoxy-N-(2-methylquinolin-5-yl)benzamide involves the reaction of 2-methyl-5-nitroquinoline, ethoxybenzamide, and zinc in acetic acid. The reaction proceeds through a series of steps, including reduction, nitration, and condensation, to produce the final product. This synthesis method has been optimized to produce high yields of the compound and is widely used in scientific research.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-(2-methylquinolin-5-yl)benzamide has various potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it is used to develop new drugs and therapies. The compound has been shown to exhibit potent anticancer activity, and several studies have investigated its potential as a lead compound for the development of new cancer treatments. Additionally, the compound has been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Eigenschaften
Molekularformel |
C19H18N2O2 |
---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
4-ethoxy-N-(2-methylquinolin-5-yl)benzamide |
InChI |
InChI=1S/C19H18N2O2/c1-3-23-15-10-8-14(9-11-15)19(22)21-18-6-4-5-17-16(18)12-7-13(2)20-17/h4-12H,3H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
YWYKNJQLUCWKEB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC(=N3)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC(=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.